Due to its chirality, (S)-2-Methylbutylamine can be used as a chiral auxiliary or resolving agent in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a molecule that influence the formation of new stereocenters during a reaction, leading to the desired enantiomer (mirror image) of the product. Resolving agents help separate racemic mixtures (containing equal amounts of both enantiomers) into their individual enantiopure forms [].
The amine functionality and the chiral center of (S)-2-Methylbutylamine make it a potential building block for the synthesis of chiral drugs. Researchers might explore its use in developing new medications with improved efficacy or reduced side effects compared to racemic mixtures [].
(S)-2-Methylbutylamine could be used in the design of chiral materials with specific properties. For instance, it might be incorporated into polymers or gels to create materials with unique optical or electronic properties [].
(S)-(-)-2-Methylbutylamine has the molecular formula C₅H₁₃N and a molecular weight of approximately 87.16 g/mol. The compound contains 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, making it an aliphatic amine. It is fully miscible in water and is characterized by its air sensitivity, requiring storage under inert gas to prevent degradation .
(S)-2-Methylbutylamine is likely to exhibit similar hazards as other primary amines.
Several methods exist for synthesizing (S)-(-)-2-Methylbutylamine:
(S)-(-)-2-Methylbutylamine serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:
(S)-(-)-2-Methylbutylamine shares structural similarities with several other amines. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
(R)-(+)-2-Methylbutylamine | C₅H₁₃N | 87.16 g/mol | Enantiomer of (S)-(-)-2-Methylbutylamine |
1-Amino-2-methylbutane | C₅H₁₃N | 87.16 g/mol | Linear structure; lacks chirality |
3-Methylbutan-1-amine | C₅H₁₃N | 87.16 g/mol | Different branching; non-chiral |
1-Butanamine | C₄H₉N | 73.11 g/mol | Fewer carbon atoms; less steric bulk |
The primary distinction of (S)-(-)-2-Methylbutylamine lies in its chirality, which imparts different chemical properties and biological activities compared to its non-chiral counterparts.
(S)-(-)-2-Methylbutylamine possesses the molecular formula C₅H₁₃N with a molecular weight of 87.16 g/mol [1] [2]. The compound features a primary amine functional group (-NH₂) attached to a branched five-carbon aliphatic chain. The structural framework consists of a butyl backbone with a methyl substituent at the second carbon position, creating the characteristic branched architecture. The SMILES notation CCC@HCN clearly demonstrates the stereochemical configuration, with the @ symbol indicating the S-configuration at the stereogenic center [3] [4].
The linear formula can be represented as C₂H₅CH(CH₃)CH₂NH₂, highlighting the arrangement of the ethyl group, methyl branch, and aminomethyl terminus [1]. The InChI key VJROPLWGFCORRM-YFKPBYRVSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from its R-enantiomer and other constitutional isomers [3] [4].
The molecule contains a single stereogenic center located at the C-2 position, where the carbon atom is bonded to four different substituents: an ethyl group, a methyl group, a hydrogen atom, and a methylamine group [3]. According to the Cahn-Ingold-Prelog priority rules, the S-configuration is assigned based on the counterclockwise arrangement of substituents when viewed from the appropriate perspective [5] [6].
The stereogenic center significantly influences the compound's optical activity, as evidenced by its specific rotation value of [α]²⁰/D = -5.9° (neat) [1] [7]. This negative rotation indicates that the compound is levorotatory, rotating plane-polarized light in the counterclockwise direction [8] [9]. The magnitude of optical rotation provides important information about the stereochemical purity and can be used for enantiomeric excess determinations.
The conformational behavior of (S)-(-)-2-Methylbutylamine involves rotation around the C-C single bonds, particularly the C1-C2 and C2-C3 bonds. The presence of the stereogenic center at C-2 creates conformational preferences that differ from those of the corresponding achiral compound. Steric interactions between the methyl branch and other substituents influence the preferred conformations [10] [11].
The molecule can adopt multiple staggered conformations around each rotatable bond, with the most stable conformations minimizing steric clashes between the bulky substituents. The aminomethyl group's orientation relative to the methyl and ethyl substituents determines the overall molecular shape and influences intermolecular interactions. Conformational analysis studies using computational methods have shown that the compound exists in several low-energy conformations in solution, with rapid interconversion at room temperature [11].
(S)-(-)-2-Methylbutylamine exhibits a boiling point in the range of 94-97°C at atmospheric pressure [12] [7]. Under reduced pressure conditions, the compound boils at 40-45°C at 12 mmHg, demonstrating the typical relationship between pressure and boiling point [1]. These values are consistent with primary aliphatic amines of similar molecular weight and indicate relatively weak intermolecular forces compared to alcohols or carboxylic acids of comparable size.
The density of (S)-(-)-2-Methylbutylamine is reported as 0.738 g/mL at 25°C [1] [7], which is characteristic of aliphatic amines and indicates that the compound is less dense than water. This relatively low density reflects the predominantly hydrocarbon character of the molecule with the polar amine group contributing minimally to the overall density.
The refractive index values reported in the literature show slight variations: n₂₀/D = 1.4126 [1] and n₂₀/D = 1.4105 [13]. These values fall within the expected range for aliphatic amines and can be used for compound identification and purity assessment. The refractive index provides information about the compound's polarizability and can be correlated with molecular structure and intermolecular interactions.
The molar volume of (S)-(-)-2-Methylbutylamine is calculated to be 118.1 mL/mol [4], which can be derived from the molecular weight (87.16 g/mol) and density (0.738 g/mL). This parameter provides insight into the molecular packing efficiency and can be used to estimate other thermodynamic properties. The molar volume is influenced by both the molecular size and the efficiency of molecular packing in the liquid state.
The relatively large molar volume compared to linear amines of similar molecular weight reflects the branched structure's effect on molecular packing. The methyl branch at the C-2 position creates steric hindrance that reduces packing efficiency, resulting in a larger molar volume than would be observed for the corresponding linear isomer.
(S)-(-)-2-Methylbutylamine demonstrates complete miscibility with water [7] [13], a property that distinguishes it from longer-chain aliphatic amines that show limited water solubility. This high water solubility results from the compound's ability to form hydrogen bonds through its primary amine group, both as a hydrogen bond donor (through N-H bonds) and as a hydrogen bond acceptor (through the nitrogen lone pair).
The compound's amphiphilic nature, combining a hydrophilic amine group with a hydrophobic alkyl chain, allows it to dissolve in both polar and nonpolar solvents. This solubility profile makes it useful as a phase-transfer agent and in applications requiring compatibility with diverse solvent systems. The complete water miscibility also facilitates purification processes and analytical procedures.
The ¹H NMR spectrum of (S)-(-)-2-Methylbutylamine in CDCl₃ shows characteristic signals that reflect the molecule's structural features [14] [15]. The aminomethyl protons appear as a triplet around δ 2.63 ppm (2H, t, NH₂-CH₂-), integrating for two protons and showing coupling to the adjacent methine proton. The methyl groups appear in the upfield region (δ 0.9-1.4 ppm), while the methylene and methine protons appear in the intermediate region (δ 1.4-2.7 ppm).
The ¹³C NMR spectrum exhibits five distinct carbon signals corresponding to the five carbon atoms in the molecule [14] [16]. The aminomethyl carbon appears most downfield among the aliphatic carbons due to the deshielding effect of the nitrogen atom. The stereogenic center carbon (C-2) shows a characteristic chemical shift that can be used for stereochemical assignments. The terminal methyl carbons appear in the upfield region, typically between 10-25 ppm.
Mass spectrometry analysis of (S)-(-)-2-Methylbutylamine shows a molecular ion peak at m/z 87, corresponding to the molecular weight [15] [17]. The fragmentation pattern typically includes a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is characteristic of primary amines. Other significant fragments include losses of alkyl groups from the molecular ion, producing peaks at m/z 72 (loss of CH₃, 15 Da) and m/z 58 (loss of C₂H₅, 29 Da).
The mass spectral fragmentation follows typical patterns for aliphatic amines, with α-cleavage adjacent to the nitrogen atom being favored [18]. The stereochemistry does not significantly affect the fragmentation pattern, as the major fragmentation pathways involve bond breaking rather than rearrangement reactions that would be influenced by stereochemical factors.
Infrared spectroscopy of (S)-(-)-2-Methylbutylamine reveals characteristic absorption bands that identify the functional groups present. The N-H stretching vibrations appear in the region 3300-3500 cm⁻¹, typically showing two bands corresponding to symmetric and antisymmetric stretching modes of the primary amine group [19] [20]. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to different C-H environments.
Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules leading to enhanced or diminished intensities for certain vibrational modes [20]. The combination of IR and Raman data provides comprehensive vibrational information that can be used for structural confirmation and purity assessment. The spectroscopic data are consistent with the proposed molecular structure and can distinguish this compound from constitutional isomers.
The optical rotation of (S)-(-)-2-Methylbutylamine measured neat (without solvent) is [α]²⁰/D = -5.9° [1] [7]. This measurement was performed at 20°C using the sodium D-line (589 nm) as the light source, following standard polarimetry protocols [8] [9]. The negative sign indicates levorotatory behavior, meaning the compound rotates plane-polarized light in the counterclockwise direction when viewed toward the light source.
The magnitude of the optical rotation (-5.9°) is relatively small compared to some other chiral compounds, but it is sufficient for reliable measurement and enantiomeric excess determinations [21]. The specific rotation value is characteristic of the S-enantiomer and can be used to distinguish it from the R-enantiomer, which would show an equal and opposite rotation (+5.9°) under identical conditions.
(S)-(-)-2-Methylbutylamine exhibits typical basic properties of primary aliphatic amines, readily accepting protons to form ammonium salts [22] [23]. The compound's basicity can be estimated based on structural analogy with other primary alkylamines, which typically have pKa values in the range of 10-11. The branched structure may slightly affect the basicity compared to linear amines due to steric and electronic effects around the nitrogen center.
The compound forms stable salts with various acids, including hydrochloric acid, sulfuric acid, and organic acids. These acid-base reactions follow the general pattern: RNH₂ + HX → RNH₃⁺X⁻, where the amine acts as a Brønsted base. The resulting ammonium salts are typically more water-soluble than the free amine and can be used for purification and handling purposes.
As a primary amine, (S)-(-)-2-Methylbutylamine acts as a nucleophile in various organic reactions, with the nitrogen lone pair serving as the nucleophilic center [24] [25]. The compound can participate in SN2 substitution reactions, acylation reactions, and alkylation reactions. The nucleophilicity is influenced by both electronic and steric factors, with the branched structure potentially affecting the approach of electrophilic substrates.
The nucleophilicity parameters can be quantified using established scales, though specific values for this compound are not extensively documented in the literature. Based on structural analogy with related amines, the compound would be expected to show moderate to good nucleophilicity, suitable for synthetic applications requiring nitrogen nucleophiles [24].
(S)-(-)-2-Methylbutylamine is susceptible to oxidation, particularly in the presence of air and moisture [7] [13]. The compound is classified as air-sensitive and requires storage under inert atmosphere conditions to prevent degradation. Oxidation can lead to the formation of various products, including imines, oximes, and more complex oxidized species, depending on the reaction conditions and oxidizing agents present.
Flammable;Corrosive;Irritant